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N(3)-Methyl-2'-deoxycytidine - 22882-02-6

N(3)-Methyl-2'-deoxycytidine

Catalog Number: EVT-381574
CAS Number: 22882-02-6
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N(3)-Methyl-2'-deoxycytidine is a modified nucleoside that plays a significant role in molecular biology, particularly in the study of DNA modifications and their implications in genetic regulation. This compound is classified as a nucleoside analog, specifically a derivative of 2'-deoxycytidine, where a methyl group is attached to the nitrogen atom at the third position of the cytosine base.

Source and Classification

N(3)-Methyl-2'-deoxycytidine can be derived from natural sources or synthesized in the laboratory. It is classified under nucleoside analogs, which are compounds that mimic naturally occurring nucleosides but contain structural variations that can affect their biological function and stability. Such modifications are often employed in research to study DNA dynamics, epigenetics, and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of N(3)-Methyl-2'-deoxycytidine typically involves several key steps:

  1. Starting Material: The synthesis often begins with 2'-deoxycytidine or its derivatives.
  2. Methylation: The introduction of a methyl group at the N(3) position can be achieved through various methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  3. Purification: Following the reaction, purification techniques such as column chromatography are employed to isolate the desired product.

Technical Details

The process usually requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and minimize by-products. For example, using polar aprotic solvents can enhance the reactivity of the methylating agent.

Molecular Structure Analysis

Structure

N(3)-Methyl-2'-deoxycytidine has a molecular formula of C₁₁H₁₄N₄O₃. The structure consists of a deoxyribose sugar moiety linked to a methylated cytosine base. The key features include:

  • A five-membered sugar ring (deoxyribose).
  • A pyrimidine base (cytosine) with a methyl group at the N(3) position.

Data

  • Molecular Weight: 250.25 g/mol
  • Melting Point: Typically ranges around 160-165 °C depending on purity.
Chemical Reactions Analysis

Reactions

N(3)-Methyl-2'-deoxycytidine can participate in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form triphosphate derivatives, which are essential for incorporation into nucleic acids during synthesis.
  2. Deamination: Under certain conditions, it may undergo deamination to yield uridine derivatives.

Technical Details

The reactivity of N(3)-Methyl-2'-deoxycytidine is influenced by its methyl substitution, which can stabilize or destabilize certain transition states during these reactions.

Mechanism of Action

The mechanism by which N(3)-Methyl-2'-deoxycytidine exerts its effects primarily involves its incorporation into DNA strands during replication or repair processes. This incorporation can lead to altered base pairing and potential misincorporation events that affect gene expression and stability.

Process

  1. Incorporation into DNA: N(3)-Methyl-2'-deoxycytidine is incorporated into DNA by DNA polymerases during replication.
  2. Impact on Base Pairing: The presence of the methyl group can influence hydrogen bonding patterns, potentially leading to mutations or altered transcriptional regulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical nucleoside reactivity including phosphorylation and potential hydrolysis under acidic conditions.
Applications

N(3)-Methyl-2'-deoxycytidine has various scientific applications:

  1. Research Tool: Used in studies involving DNA replication and repair mechanisms to understand how modifications affect genetic stability.
  2. Therapeutic Potential: Investigated for its role in developing antiviral and anticancer agents due to its ability to interfere with nucleic acid metabolism.
  3. Epigenetic Studies: Serves as a model compound for studying methylation patterns in DNA and their implications in gene expression regulation.
Synthesis and Biosynthetic Pathways of N(3)-Methyl-2'-deoxycytidine

Enzymatic Methylation Mechanisms in Nucleoside Modification

N(3)-Methyl-2'-deoxycytidine (MdC) arises primarily from non-enzymatic alkylation or aberrant enzymatic activity targeting DNA. Unlike regulated epigenetic modifications (e.g., C5-methylcytosine), MdC formation involves electrophilic attack by methylating agents (e.g., methyl methanesulfonate, temozolomide) on the N3 position of deoxycytidine. This generates a positively charged adduct that destabilizes the glycosidic bond, leading to depurination and potential mutagenesis [2] [5].

In chromatin contexts, nucleosome core particles (NCPs) significantly alter MdC reactivity. Histone proteins suppress MdC depurination by up to 6-fold compared to free DNA, attributed to electrostatic interactions between the protonated lesion and negatively charged histone tails. This suppression extends MdC’s half-life in vivo, facilitating secondary reactions like DNA-protein cross-links (DPCs). Basic N-terminal histone tails partially shield MdC from hydrolysis, demonstrating the role of chromatin topology in lesion persistence [2] [9].

Key enzymatic pathways influencing MdC stability:

  • Base excision repair (BER): MdC is a substrate for alkylpurine-DNA glycosylases, though repair efficiency is context-dependent.
  • Translesion synthesis (TLS): Polymerases (e.g., Pol η, Pol ι) bypass MdC lesions, often introducing mutations due to impaired fidelity [5].

Table 1: Factors Governing MdC Reactivity in Biological Systems

EnvironmentDepurination Rate Constant (kHyd)Half-Life (t1/2)Major Consequences
Free DNA1 × 10–5 s–1~19–74 hoursAbasic sites, mutagenesis
Nucleosome Core Particle1 × 10–7 s–1~1930 hoursDPC formation, replication blockage
Proximity to Histone TailsReduced by 2–6× vs. free DNAExtended by 2–6×Altered repair kinetics

Chemical Synthesis Strategies for Site-Specific Methylation

Synthetic access to MdC relies on strategies ensuring regioselective N3-methylation and sugar moiety integrity. The Me-Lex molecule (1-methyl-4-(1-methyl-4-[3-(methoxysulfonyl)propanamido]pyrrole-2-carboxamido)pyrrole-2-carboxamido)propane) enables sequence-specific methylation. This minor groove-binding agent delivers methyl groups to adenines/cytosines in defined DNA sequences (e.g., 5′-AAAAA-3′), yielding MdC with high positional fidelity [2]:

Stepwise workflow:

  • Oligonucleotide assembly: Solid-phase synthesis of target DNA sequences using phosphoramidite chemistry.
  • Selective methylation: Incubation with Me-Lex (0.5 mM, 37°C, 2–4 hours) in DMSO/buffer mixtures.
  • Purification: Phenol-chloroform extraction, ethanol precipitation, and centrifugal filtration (10 kDa cutoff) to remove excess methylator [2].

An alternative approach employs direct alkylation of protected deoxycytidine derivatives:

  • N4-Protection: Trifluoroacetyl (TFA) groups shield the exocyclic amine, directing methylation to N3.
  • Methylation reagents: Methyl iodide (CH3I) or dimethyl sulfate in anhydrous acetonitrile.
  • Deprotection: Mild ammonia treatment removes TFA, yielding MdC with >90% purity [4] [6].

Chiral auxiliary methods resolve racemic mixtures common in glyceryl-modified analogs (e.g., C5-glyceryl-methylcytidine synthesis), though MdC synthesis typically avoids epimerization concerns due to its simpler structure [1].

Table 2: Chemical Synthesis Routes for MdC

MethodKey Reagents/ConditionsYieldSpecificityLimitations
Me-Lex methylationMe-Lex (0.5 mM), DMSO, 37°C, 2–4 hours~60–80%Sequence-specificRequires predefined DNA context
Direct alkylationN4-TFA-deoxycytidine + CH3I, CH3CN, 25°C70–85%Regioselective (N3)N4-deprotection side reactions
DihydroxylationAllyl-derivatized cytidine + OsO4/NMO~40%StereocontrolMulti-step (9 steps, 0.4% overall yield) [1]

Comparative Analysis of Synthetic vs. Endogenous Biosynthesis

Endogenous MdC formation is stochastic, driven by reactive oxygen species (ROS) or alkylating toxins (e.g., nitrosoureas). Its biosynthesis lacks enzymatic regulation, contrasting with C5-methylcytidine (catalyzed by DNMTs). Consequently, MdC accumulates at variable frequencies across genomic regions, with hotspots near replication forks or oxidative stress sites [5] [7].

Synthetic MdC, however, achieves precise incorporation:

  • Site-specificity: Me-Lex generates MdC at defined loci (e.g., nucleosome positions 58–59 or 234–235 in 601 DNA), enabling mechanistic studies of lesion repair in chromatin [2].
  • Stability: Synthetic MdC decomposes faster in vitro (t1/2 ~20 hours at pH 7.4, 37°C) than in nucleo, where histone interactions stabilize the glycosidic bond. Hydrolysis follows first-order kinetics, producing N3-methylcytosine and 2-deoxyribose [7] [8].

Functional divergence from endogenous analogs:

  • MdC vs. C5-glyceryl-methylcytidine: The latter is a regulated epigenetic mark in Chlamydomonas reinhardtii, synthesized enzymatically via CMD1 using vitamin C. MdC lacks this biosynthetic machinery and functions solely as a damage lesion [1].
  • MdC vs. MdA (N3-methyl-2'-deoxyadenosine): MdA depurinates 5× faster than MdC in free DNA but shows similar DPC formation kinetics in NCPs. Both lesions exhibit reversible cross-links with histones, though MdA-histone adducts decay faster due to higher depurination rates [2] [9].

Core Insight: Synthetic MdC provides a controlled model for probing DNA damage responses, while endogenous MdC reflects stochastic genomic instability. The absence of dedicated MdC repair enzymes underscores its role as a cytotoxic lesion rather than a regulatory signal.

Properties

CAS Number

22882-02-6

Product Name

N(3)-Methyl-2'-deoxycytidine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1

InChI Key

DNYQNXJGNKQOQK-LKEWCRSYSA-N

SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Synonyms

2'-deoxy-N(3)-methylcytidine
m3dC
N(3)-methyl-2'-deoxycytidine

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O

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